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Compound of Interest

Compound Name: B-428

Cat. No.: B1201740 Get Quote

ABBV-428 is a first-in-class, mesothelin-targeted, bispecific antibody designed for tumor

microenvironment-dependent CD40 activation with the goal of limiting systemic toxicity

associated with CD40 agonism.[1][2] It is an investigational agent for the treatment of

advanced solid tumors.

Mechanism of Action
ABBV-428 exerts its anti-tumor effect through a dual-targeting mechanism. One arm of the

bispecific antibody binds to mesothelin, a cell-surface glycoprotein highly expressed on various

tumor types, including mesothelioma and ovarian cancer.[1][3] The other arm binds to CD40, a

costimulatory receptor found on antigen-presenting cells (APCs) such as dendritic cells, B cells,

and macrophages.[4][5]

This targeted approach is designed to localize CD40 activation to the tumor microenvironment,

thereby enhancing the anti-tumor immune response while minimizing systemic side effects.[1]

[2] The binding of ABBV-428 to mesothelin-expressing tumor cells leads to the activation of

CD40 on nearby APCs. This, in turn, is hypothesized to:

License APCs to promote the activation and proliferation of tumor-specific T cells.[1][5]

Re-educate macrophages towards a pro-inflammatory phenotype that can destroy tumor

stroma.[1]

Enhance B-cell activity and antibody production.[1][5]
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The activation of CD40 by ABBV-428 in the tumor microenvironment initiates a cascade of

downstream signaling events within the antigen-presenting cell. This pathway is crucial for

mounting an effective anti-tumor immune response.
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Quantitative Data
The following tables summarize key quantitative data from the Phase I clinical trial of ABBV-428

(NCT02955251).[1][2]

Table 1: ABBV-428 Dose Escalation and Patient Enrollment
Dose Level (mg/kg) Number of Patients

0.01 2

0.03 2

0.1 6

0.2 6

0.4 5

0.8 4

1.6 3

2.4 3

3.6 6

Total 59

Table 2: Treatment-Related Adverse Events (Grade ≥3)
Adverse Event Number of Patients (%)

Pericardial Effusion 1 (2%)

Colitis 1 (2%)

Infusion-Related Reaction 1 (2%)

Pleural Effusion 1 (2%)

Table 3: Pharmacokinetic and Clinical Response
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Parameter Value

Recommended Phase II Dose 3.6 mg/kg

Maximum Tolerated Dose Not Reached

Dose Proportional Exposure 0.4 to 3.6 mg/kg

CD40 Receptor Occupancy >90% on Peripheral

B-cells
Starting from 0.8 mg/kg

Best Response (at Recommended Phase II

Dose)
Stable Disease in 9/25 patients (36%)

Experimental Protocols
Phase I Clinical Trial Design (NCT02955251)
This was an open-label, dose-escalation study to determine the recommended Phase II dose,

maximum tolerated dose, and to evaluate the safety and pharmacokinetic profile of ABBV-428.

Patient Population: Patients with advanced solid tumors who had progressed on or were

intolerant to standard therapies.

Dosing Regimen: ABBV-428 was administered intravenously once every 2 weeks in 28-day

cycles.

Dose Escalation Scheme: An accelerated titration (starting at 0.01 mg/kg) and a standard

3+3 dose escalation scheme were used.

Expansion Cohorts: Following dose escalation, expansion cohorts were enrolled for patients

with ovarian cancer and mesothelioma at the recommended Phase II dose.

Primary Endpoints: Safety/tolerability, pharmacokinetics, and determination of the maximum

tolerated dose/recommended Phase II dose.

Biomarker Analysis: Assessment of CD40 receptor occupancy on peripheral B-cells and

intratumoral immune cell infiltration.
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PTI-428 (Nesolicaftor): A CFTR Amplifier
PTI-428, also known as nesolicaftor, is an investigational, first-in-class cystic fibrosis

transmembrane conductance regulator (CFTR) amplifier.[6][7] It is being developed for the

treatment of cystic fibrosis (CF) and represents a novel therapeutic approach by targeting the

biosynthesis of the CFTR protein.

Mechanism of Action
Unlike CFTR correctors and potentiators that act on the CFTR protein, nesolicaftor works at the

level of messenger RNA (mRNA) to increase the amount of CFTR protein produced.[6][7] The

mechanism involves the following key steps:

Binding to PCBP1: Nesolicaftor directly binds to the poly(rC)-binding protein 1 (PCBP1).[8]

Stabilization of CFTR mRNA: This binding event, which is enhanced in the presence of

CFTR mRNA, leads to the stabilization of the CFTR transcript.[8]

Increased CFTR Protein Synthesis: The stabilized mRNA results in a greater production of

CFTR protein.[8]

This increased pool of CFTR protein provides more substrate for corrector and potentiator

drugs to act upon, suggesting a synergistic therapeutic potential.[9]

Signaling and Biosynthesis Pathway
The following diagram illustrates the mechanism of action of PTI-428 in the context of CFTR

protein biosynthesis.
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PTI-428 (Nesolicaftor) Mechanism of Action

Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of

PTI-428.

Table 4: Preclinical Efficacy of PTI-428 in Human Bronchial
Epithelial (HBE) Cells
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Experimental Condition Outcome

PTI-428 Treatment
Nearly doubled the total amount of functional

CFTR protein

PTI-428 in combination with correctors and

potentiators
Synergistic increase in CFTR function

Table 5: Clinical Trial Results for PTI-428
Trial and Patient
Population

Treatment Regimen Key Outcomes

Phase 1/2 (NCT03251092) -

F508del homozygous

Triple combination (dirocaftor,

posenacaftor, nesolicaftor)

8 percentage point

improvement in ppFEV1; 29

mmol/L reduction in sweat

chloride vs. placebo at day 28

Phase 1/2 - F508del

homozygous

Triple combination with high-

dose posenacaftor

5% increase in ppFEV1 from

baseline; 19 mmol/L reduction

in sweat chloride from baseline

Phase 2 - Add-on to Orkambi 50 mg nesolicaftor
Improved lung function

compared to Orkambi alone

Experimental Protocols
Human Bronchial Epithelial (HBE) Cell Ussing Chamber Assay
This assay is a standard method to measure ion transport across epithelial tissues.

Cell Culture: Primary HBE cells from CF patients are cultured on permeable supports to form

a polarized monolayer.

Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which

separates the apical and basolateral sides.

Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV, and the

resulting short-circuit current, which is a measure of net ion transport, is recorded.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201740?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacological Manipulation: CFTR function is assessed by adding a cAMP agonist (e.g.,

forskolin) to stimulate CFTR-mediated chloride secretion, followed by a CFTR inhibitor (e.g.,

CFTRinh-172) to confirm the specificity of the current.

PTI-428 Treatment: Cells are pre-incubated with PTI-428, alone or in combination with other

CFTR modulators, for a specified period (e.g., 24 hours) before the Ussing chamber

measurements are taken.

SC428: A Novel Androgen Receptor Inhibitor
A recent study has identified a novel small molecule, SC428, that targets the N-terminal domain

(NTD) of the androgen receptor (AR).[10] This compound has shown potential for the treatment

of castration-resistant prostate cancer (CRPC).

Mechanism of Action
SC428 exhibits a pan-AR inhibitory effect by directly binding to the AR NTD.[10] This is

significant because current AR antagonists target the ligand-binding domain (LBD).[10]

Resistance to these therapies can arise from the emergence of AR splice variants, such as AR-

V7, which lack the LBD and are constitutively active.[10] SC428 has been shown to:

Inhibit the transactivation of full-length AR, AR LBD mutants, and AR splice variants (AR-V7

and ARv567es).[10]

Suppress androgen-stimulated nuclear translocation and chromatin binding of full-length AR.

[10]

Hamper the nuclear localization and homodimerization of AR-V7.[10]

Inhibit the in vitro proliferation and in vivo tumor growth of cancer cells expressing high levels

of AR-V7.[10]

Due to the early stage of its development, extensive quantitative data and detailed

experimental protocols for SC428 are not yet widely available in the public domain.

In conclusion, while "compound B-428" is not a standard nomenclature, the available scientific

literature points towards ABBV-428 and PTI-428 as the most likely subjects of interest for drug
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development professionals. Both represent innovative therapeutic strategies in their respective

fields of oncology and cystic fibrosis. The recently discovered SC428 also presents a promising

new approach for prostate cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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